molecular formula C22H38O5 B155336 1a,1b-dihomo Prostaglandin E1 CAS No. 23452-98-4

1a,1b-dihomo Prostaglandin E1

Cat. No.: B155336
CAS No.: 23452-98-4
M. Wt: 382.5 g/mol
InChI Key: YMDDELUTDBQEMT-QZCLESEGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1a,1b-dihomo-PGE1 is a prostanoid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]nonanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O5/c1-2-3-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-4-5-7-10-13-22(26)27/h14-15,17-19,21,23,25H,2-13,16H2,1H3,(H,26,27)/b15-14+/t17-,18+,19+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDDELUTDBQEMT-QZCLESEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CCCCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347931
Record name 9-{(1R,2R,3R)-3-Hydroxy-2-[(1E,3S)-3-hydroxy-1-octen-1-yl]-5-oxocyclopentyl}nonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23452-98-4
Record name 9-{(1R,2R,3R)-3-Hydroxy-2-[(1E,3S)-3-hydroxy-1-octen-1-yl]-5-oxocyclopentyl}nonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Endogenous Formation of 1a,1b Dihomo Prostaglandin E1

Natural Occurrence and Species-Specific Production

Detection in Ovine Biological Systems (e.g., Seminal Vesicles)

Research has successfully identified 1a,1b-dihomo Prostaglandin (B15479496) E1 in ovine systems. Specifically, this rare metabolite has been recovered from incubations of whole sheep seminal vesicles. caymanchem.comglpbio.comcaymanchem.comlabcompare.comlipidbank.jp The seminal vesicles are known sites of prostaglandin production, and this finding highlights a unique metabolic capability within this ovine tissue. glowm.com

Comparative Analysis of Prostanoid Profiles in Non-Mammalian Models (e.g., Avian Ovulation)

In contrast to mammals, research into avian reproduction suggests a potentially significant role for Prostaglandin E1 and its derivatives. Studies on the Taihe Black-Boned Silky Fowl indicate that chicken ovulation may rely more on Prostaglandin E1 and its derivatives, such as 1a,1b-dihomo Prostaglandin E1, than on Prostaglandin E2 (PGE2), which is more central to mammalian ovulation. nih.gov The synthesis of Prostaglandin E1 has been identified as a key driver of ovulation and hormone production in this avian model. nih.govresearchgate.net This suggests a different prostanoid profile and regulatory mechanism in avian ovulation compared to mammals. nih.gov In hens, prostaglandins (B1171923) are known to be involved in the ovulatory process and in inducing oviposition. nih.govpsu.edu

ModelKey Prostanoids in OvulationResearch Finding
Avian (Chicken) Prostaglandin E1 and its derivatives (including this compound)May be the predominant prostaglandins involved in ovulation. nih.gov
Mammalian (General) Prostaglandin E2Considered a key mediator of ovulation. oup.com

Molecular Mechanisms of Action and Cellular Efficacy of 1a,1b Dihomo Prostaglandin E1

Characterization of Prostanoid Receptor Interactions

The cellular effects of prostaglandins (B1171923) are primarily mediated by their interaction with a family of G protein-coupled receptors (GPCRs), specifically the prostanoid receptors. For prostaglandins of the E series, these are the EP receptors, of which there are four subtypes: EP1, EP2, EP3, and EP4.

Detailed binding affinity and selectivity data for 1a,1b-dihomo Prostaglandin (B15479496) E1 across the full panel of EP receptor subtypes are not extensively documented in publicly available research. However, the activity of prostaglandins is highly dependent on their chemical structure, and the "dihomo" modification, which extends the carboxylic acid side chain by two carbons, can significantly alter receptor interaction.

For the parent compound, Prostaglandin E1 (PGE1), the binding affinities for various EP receptors have been characterized, showing a broad interaction profile. In mice, PGE1 exhibits the following rank order of affinity for EP receptors: EP3 > EP4 > EP2 > EP1. mdpi.com It also interacts with the prostacyclin (IP) receptor. mdpi.com

Data on the specific binding affinities of 1a,1b-dihomo Prostaglandin E1 for EP receptor subtypes is limited. The following table provides the known affinities for the parent compound, PGE1, in a mouse model system for comparative context.

Table 1: Binding Affinities (Ki) of Prostaglandin E1 for Mouse Prostanoid Receptors
Receptor Subtype Ki (nM)
EP1 36
EP2 10
EP3 1.1
EP4 2.1
IP 33

Data sourced from MedChemExpress, citing mouse receptor data. medchemexpress.com

Upon binding to their respective EP receptors, prostaglandins modulate distinct intracellular signaling cascades through the activation of different G proteins. The EP receptor subtypes are coupled to different G proteins, leading to varied cellular responses:

EP1 receptors are coupled to Gαq, which activates the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium ions (Ca2+).

EP2 and EP4 receptors are coupled to Gαs, which stimulates adenylyl cyclase, resulting in increased cyclic adenosine (B11128) monophosphate (cAMP) levels.

EP3 receptors are primarily coupled to Gαi, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels.

Given that 1a,1b-dihomo PGE1 is reported to be much less active than PGE1 in some functional assays, it is plausible that its ability to bind to and effectively activate these G protein-coupled receptor signaling cascades is attenuated compared to PGE1. caymanchem.com However, without specific studies on 1a,1b-dihomo PGE1, its precise influence on these signaling pathways remains to be fully elucidated. Research on other dihomo-eicosanoids, such as the 12-lipoxygenase metabolite of dihomo-γ-linolenic acid (DGLA), 12(S)-HETrE, has shown that it can inhibit platelet function through the activation of a Gαs signaling pathway. ahajournals.orgnih.gov

Intracellular Signaling Pathway Modulation

The interaction of prostaglandins with their receptors triggers a cascade of intracellular events that ultimately dictate the cellular response. The modulation of adenylyl cyclase and subsequent protein kinase activation are central to this process.

The regulation of adenylyl cyclase is a key mechanism of action for prostaglandins that interact with EP2, EP3, and EP4 receptors. Prostaglandin E1 is known to activate adenylyl cyclase through its interaction with Gαs-coupled EP2 and EP4 receptors, leading to an increase in intracellular cAMP. sigmaaldrich.comnih.gov Conversely, its interaction with the Gαi-coupled EP3 receptor would inhibit adenylyl cyclase. mdpi.com

The net effect of 1a,1b-dihomo PGE1 on adenylyl cyclase activity and cAMP production would depend on its relative affinity and efficacy at these different receptor subtypes. If its binding profile is similar to PGE1 but with lower potency, it would be expected to modulate cAMP levels in a similar manner, albeit less effectively. Studies on PGE1 have demonstrated its ability to stimulate cAMP synthesis, which contributes to its inhibitory effects on platelet aggregation. mdpi.com

The increase in intracellular cAMP resulting from the activation of the Gαs pathway leads to the activation of Protein Kinase A (PKA), also known as cAMP-dependent protein kinase. abcam.com PKA is a key downstream effector that phosphorylates various substrate proteins, leading to a wide range of cellular responses. abcam.com For instance, in platelets, PKA activation leads to the phosphorylation of proteins like the vasodilator-stimulated phosphoprotein (VASP), which is associated with the inhibition of platelet aggregation. nih.govnih.gov

The ability of 1a,1b-dihomo PGE1 to activate PKA is directly linked to its capacity to elevate intracellular cAMP levels. Therefore, its effects on PKA are likely to be less pronounced than those of PGE1, in line with its generally lower biological activity. caymanchem.com

Comparative Functional Potency Studies

Direct comparative studies detailing the functional potency of this compound against other prostaglandins across a range of biological assays are scarce. However, the available data consistently indicates that it is a less potent analog of PGE1.

In ex vivo preparations of rat aorta and rat platelet-rich plasma (PRP), 1a,1b-dihomo PGE1 was found to be significantly less active than PGE1 itself. caymanchem.comglpbio.com Similarly, a study on the anti-aggregatory potency of various E-type prostaglandins found that 1a,1b-dihomo-PGE2 (a closely related compound) had a markedly lower potency in rabbit PRP compared to washed platelets, suggesting that plasma components might influence its activity. nih.govebi.ac.uk

The following table summarizes the comparative potency of this compound and related compounds from available studies.

Table 2: Comparative Potency of 1a,1b-dihomo PGE1 and Related Prostaglandins
Compound Test System Observed Activity Reference
1a,1b-dihomo PGE1 Rat Aorta (ex vivo) Much less active than PGE1 caymanchem.com
1a,1b-dihomo PGE1 Rat Platelet-Rich Plasma (ex vivo) Much less active than PGE1 caymanchem.com

| 1a,1b-dihomo-PGE2 | Rabbit Platelet-Rich Plasma | Significantly lower potency than in washed platelets | nih.gov |

These findings underscore that while this compound shares a structural lineage with PGE1, its altered chemical structure likely results in a reduced ability to effectively engage and activate the prostanoid receptor-mediated signaling pathways that are characteristic of the E-series prostaglandins.

Assessment of Bioactivity in Ex Vivo Preparations (e.g., Rat Aorta, Rat Platelet-Rich Plasma)

The bioactivity of this compound (1a,1b-dihomo-PGE1) has been evaluated in ex vivo models, specifically using rat aorta and rat platelet-rich plasma (PRP). caymanchem.comlipidbank.jp In these preparations, 1a,1b-dihomo-PGE1 was observed to be significantly less active than its counterpart, Prostaglandin E1 (PGE1). caymanchem.com This suggests a lower potency of 1a,1b-dihomo-PGE1 in mediating physiological responses in these tissues compared to PGE1.

Relative Efficacy Compared to Prostaglandin E1 and Other Prostanoids

When compared to Prostaglandin E1 (PGE1), 1a,1b-dihomo-PGE1 demonstrates considerably lower biological activity. caymanchem.com Studies on ex vivo preparations of rat aorta and rat platelet-rich plasma have shown that 1a,1b-dihomo-PGE1 is much less potent than PGE1. caymanchem.comlipidbank.jp

In the context of platelet aggregation, PGE1 is a known potent inhibitor. doi.orgnih.gov The inhibitory potential of PGE1 is considered higher than that of Prostaglandin D2 (PGD2) but less than that of Prostacyclin (PGI2). nih.gov While direct comparative efficacy data for 1a,1b-dihomo-PGE1 against a wide range of prostanoids is limited, its reduced activity compared to PGE1 suggests it is a weaker agent in mediating typical prostanoid effects. caymanchem.com

Table 1: Relative Efficacy of Prostanoids on Platelet Aggregation

Prostanoid Relative Inhibitory Potency on Platelet Aggregation
Prostacyclin (PGI2) Highest
Prostaglandin E1 (PGE1) High
Prostaglandin D2 (PGD2) Moderate
1a,1b-dihomo-PGE1 Low caymanchem.com

Cellular and Subcellular Effects

Impact on Platelet Aggregation and Function

1a,1b-dihomo-PGE1 has been shown to be substantially less active than Prostaglandin E1 (PGE1) in inhibiting platelet aggregation in rat platelet-rich plasma. caymanchem.comlipidbank.jp PGE1 itself is a potent inhibitor of platelet aggregation, a function mediated by the stimulation of adenyl cyclase, leading to increased intracellular cyclic AMP (cAMP) levels. doi.orgnih.gov This increase in cAMP inhibits the mobilization of calcium, which is necessary for platelet activation and aggregation. nih.gov

The inhibitory effects of PGE1 on platelet function are synergistic with other agents that increase cAMP, such as caffeine, which inhibits phosphodiesterase. doi.org Given that 1a,1b-dihomo-PGE1 is less effective than PGE1, its impact on platelet aggregation and function is considered to be significantly weaker. caymanchem.com

Table 2: Effect of Prostaglandins on Platelet Aggregation

Compound Effect on Platelet Aggregation Mechanism of Action
1a,1b-dihomo-PGE1 Less active inhibitor than PGE1 caymanchem.com Likely involves cAMP pathway, but with lower potency.
Prostaglandin E1 (PGE1) Potent inhibitor doi.orgnih.gov Stimulates adenyl cyclase, increases cAMP, inhibits Ca2+ mobilization. nih.gov
Prostaglandin E2 (PGE2) Biphasic effect: potentiates at low concentrations, inhibits at high concentrations. mdpi.com Interacts with EP receptors. mdpi.com

Modulation of Specific Ion Channels (e.g., Hyperpolarization-Activated Cyclic Nucleotide-Gated Channels)

Research has shown that Prostaglandin E1 (PGE1) can facilitate the activity of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically the HCN2 channel isoform, in trigeminal ganglion neurons. mdpi.comnih.gov This facilitation enhances the inward current (Ih) generated by these channels, leading to increased neuronal excitability. mdpi.com The effect of PGE1 on HCN channels is dose-dependent and appears to be mediated through the EP2 receptor and the subsequent activation of the adenylyl cyclase-cAMP signaling pathway. mdpi.comnih.gov

Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are unique ion channels that are activated by hyperpolarizing membrane potentials and are regulated by cyclic nucleotides like cAMP. nih.govelifesciences.org There are four known isoforms (HCN1-4) that play crucial roles in controlling spontaneous electrical activity in the heart and brain. nih.gov The binding of cAMP to HCN channels enhances their opening, shifting their activation to more depolarized potentials. elifesciences.org

While the direct effects of 1a,1b-dihomo-PGE1 on HCN channels have not been specifically documented, its structural similarity to PGE1 suggests a potential for interaction, although likely with different potency. Given that 1a,1b-dihomo-PGE1 is generally less bioactive than PGE1, it is plausible that its modulatory effect on HCN channels would also be weaker. caymanchem.com

Effects on Macrophage Function and Inflammatory Mediator Production

Studies on the closely related Prostaglandin E1 (PGE1) have demonstrated its ability to suppress macrophage infiltration and activation in inflammatory models. nih.gov PGE1 can inhibit the production of pro-inflammatory mediators by macrophages. rsc.org For instance, in activated macrophages, PGE1 has been shown to selectively increase the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10). rsc.orgrsc.org This suggests a role for PGE1 in shifting the macrophage phenotype from a pro-inflammatory to an anti-inflammatory state. rsc.org

The mechanism behind these effects involves the regulation of inflammatory signaling pathways. nih.gov While direct evidence for 1a,1b-dihomo-PGE1 is not available in the provided search results, its structural relationship to PGE1 implies a potential to influence macrophage function, though likely with a different efficacy. Given its generally lower bioactivity, any effects on macrophage-mediated inflammation may be less pronounced than those of PGE1. caymanchem.com

Regulation of Endothelial Cell Processes

The vascular endothelium is a critical regulator of cardiovascular homeostasis, and its dysfunction is a key event in the pathogenesis of various vascular disorders. Prostaglandins, including this compound and its related compounds, are known to modulate several endothelial cell processes. While direct research on this compound is limited, studies on its precursor, dihomo-γ-linolenic acid (DGLA), and its structural analog, Prostaglandin E1 (PGE1), provide significant insights into its potential molecular mechanisms and cellular efficacy.

This compound is a metabolite derived from the cyclooxygenase (COX) pathway acting on 10,13,16-docosatrienoic acid. caymanchem.com It is considered a rare metabolite and has been found to be less biologically active than PGE1 in some experimental models. caymanchem.comglpbio.com

The precursor of the metabolic pathway leading to prostaglandins of the 1-series is DGLA. Research has shown that DGLA can influence key cellular processes in endothelial cells. For instance, studies have demonstrated that DGLA can attenuate the proliferation of endothelial cells, a critical process in angiogenesis and the progression of atherosclerosis. nih.govnih.gov

Prostaglandin E1, a well-studied analog, exerts a range of effects on endothelial cells. It is known to have protective effects against endothelial injury. For example, PGE1 has been shown to protect human umbilical vein endothelial cells (HUVECs) from oxidative stress-induced damage. nih.gov Furthermore, PGE1 plays a role in promoting angiogenesis, the formation of new blood vessels from pre-existing ones. oup.comnih.govmdpi.com This pro-angiogenic effect is partly mediated by the induction of vascular endothelial growth factor (VEGF). oup.comspandidos-publications.comahajournals.org PGE1 has also been found to restore the function of endothelial progenitor cells (EPCs), which are crucial for vascular repair. maastrichtuniversity.nloup.com In the context of cell adhesion, a critical step in inflammation, PGE1 has been observed to reduce the adherence of neutrophils to endothelial cells by down-modulating the expression of intercellular adhesion molecule-1 (ICAM-1). nih.gov

The collective evidence from studies on DGLA and PGE1 suggests that this compound may participate in the regulation of endothelial cell proliferation, response to injury, and angiogenesis, although likely with a lower potency than PGE1.

Detailed Research Findings on Related Compounds:

CompoundModel SystemKey FindingsReference(s)
Dihomo-γ-linolenic acid (DGLA) Human Endothelial CellsAttenuated endothelial cell proliferation. nih.govnih.gov
Prostaglandin E1 (PGE1) Human Umbilical Vein Endothelial Cells (HUVECs)Protected against hydrogen peroxide-induced cell death; increased nitric oxide expression. nih.gov
Prostaglandin E1 (PGE1) Human Coronary Artery Smooth Muscle Cells (HCASMCs)Significantly increased VEGF production. oup.com
Prostaglandin E1 (PGE1) Rat Model of Ischemic StrokePromoted post-stroke angiogenesis and neurogenesis. nih.gov
Prostaglandin E1 (PGE1) Systemic Sclerosis PatientsRestored levels of endothelial progenitor cells (CFU-EC and ECFC). maastrichtuniversity.nloup.com
Prostaglandin E1 (PGE1) Rat Model of Hepatic Ischemia-ReperfusionReduced leukocyte-endothelial cell adhesion via downregulation of ICAM-1. nih.gov
Prostaglandin E1 (PGE1) Human Umbilical Vein Endothelial Cells (HUVECs)Suppressed TNF-induced vascular inflammation and NF-κB activation. cdnsciencepub.com
Lipo-Prostaglandin E1 Rat Model of Vascular Cognitive ImpairmentIncreased the number of blood vessels in the hippocampal region and upregulated VEGF expression. spandidos-publications.com

Structure Activity Relationship Sar and Analogue Development for 1a,1b Dihomo Prostaglandin E1

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of prostaglandins (B1171923) is intricately linked to their specific chemical structures. For Prostaglandin (B15479496) E1 (PGE1) and its analogue, 1a,1b-dihomo Prostaglandin E1, the arrangement of functional groups and the conformation of the molecule are critical for their interaction with biological targets. nih.gov

Key structural features that determine the biological activity of prostaglandins include the five-membered ring, the two side chains, and the oxygen-containing functional groups. google.com The presence and stereochemistry of hydroxyl groups at C11 and C15, the ketone group at C9, and the carboxylic acid moiety at C1 are all crucial for receptor binding and subsequent cellular responses. google.com

While PGE1 is known to be a potent vasodilator and inhibitor of platelet aggregation, this compound has demonstrated considerably lower activity in ex vivo studies on rat aorta and platelet-rich plasma. lipidmaps.orgcaymanchem.com This suggests that the length of the upper side chain is a critical determinant for effective interaction with prostaglandin receptors responsible for these effects.

Influence of Chain Elongation (Dihomo-Modification) on Receptor Binding and Efficacy

The addition of two carbon atoms to the alpha-chain of Prostaglandin E1 to form this compound has a notable impact on its interaction with prostanoid receptors. lipidmaps.org Prostaglandins exert their effects by binding to specific G protein-coupled receptors on the cell surface. nih.gov The binding affinity and subsequent activation of these receptors are highly sensitive to the ligand's structure.

The elongation of the carboxylic acid side chain in this compound likely alters the molecule's fit within the binding pocket of PGE1 receptors. This can lead to a decrease in binding affinity and, consequently, reduced efficacy. Research has shown that 1a,1b-dihomo PGE1 is much less active than PGE1 in preparations of rat aorta and rat platelet-rich plasma, indicating a significant reduction in its ability to activate the relevant prostaglandin receptors in these tissues. lipidmaps.orgcaymanchem.com

The precursor for this compound is 10,13,16-docosatrienoic acid, an unusual fatty acid. lipidmaps.org The metabolism of this fatty acid by cyclooxygenase (COX) enzymes yields the dihomo-prostaglandin. lipidmaps.orgcaymanchem.com In contrast, PGE1 is synthesized from dihomo-γ-linolenic acid. wikipedia.orgnih.gov

Studies on various prostaglandin analogues have consistently highlighted the importance of the alpha-chain length for optimal receptor interaction. Modifications to this chain can dramatically alter the pharmacological profile of the resulting compound.

CompoundPrecursor Fatty AcidKey Structural FeatureRelative Biological Activity
Prostaglandin E1 (PGE1) Dihomo-γ-linolenic acidC20 skeletonHigh
This compound 10,13,16-Docosatrienoic acidC22 skeleton (dihomo)Much less active than PGE1 lipidmaps.orgcaymanchem.com

Design and Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is a complex process. It has been noted that human umbilical vein endothelial cells contain adrenic acid, which can be metabolized by cyclooxygenase to form 1a,1b-dihomoprostaglandins. nih.gov Specifically, the metabolism of [14C]Adrenic acid resulted in metabolites that were identified as 1a,1b-dihomo-8-ketoprostaglandin F1 alpha and 1a,1b-dihomoprostaglandin E2. nih.gov The synthesis of these metabolites was inhibited by indomethacin, a known cyclooxygenase inhibitor. nih.gov

The synthesis of prostaglandin derivatives often involves multiple steps, including the protection of sensitive functional groups, the formation of the cyclopentane (B165970) ring, and the introduction of the side chains with the correct stereochemistry. The development of derivatives of this compound would likely follow similar synthetic strategies, with modifications to introduce different functional groups or alter the chain length further.

The goal of synthesizing derivatives would be to explore the structure-activity relationship in more detail and potentially develop analogues with more desirable biological activities. For instance, modifications could be made to enhance receptor binding affinity or to improve metabolic stability.

Computational Chemistry and Molecular Modeling Approaches in SAR Studies

Computational chemistry and molecular modeling are powerful tools for understanding the structure-activity relationships of prostaglandins and their analogues. researchgate.net These methods allow researchers to visualize the three-dimensional structures of molecules and their interactions with receptor binding sites. researchgate.net

Molecular docking studies, for example, can be used to predict how this compound and its derivatives might bind to different prostanoid receptors. nih.gov By comparing the predicted binding modes and energies with those of more active prostaglandins like PGE1, researchers can gain insights into the structural features that are essential for high-affinity binding. nih.gov

These computational approaches can also guide the design of new derivatives with potentially improved activity. researchgate.net For instance, if modeling studies suggest that a particular modification would enhance the interaction with a key amino acid residue in the receptor's binding pocket, that derivative can be prioritized for synthesis and biological testing. nih.gov This iterative process of computational design, chemical synthesis, and biological evaluation is a cornerstone of modern drug discovery and can accelerate the development of novel prostaglandin-based therapeutics.

Analytical and Methodological Approaches in 1a,1b Dihomo Prostaglandin E1 Research

Advanced Separation and Detection Techniques

Precise separation and sensitive detection are paramount for distinguishing 1a,1b-dihomo PGE1 from other structurally similar eicosanoids and for its accurate quantification in biological matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and quantification of prostaglandins (B1171923), including 1a,1b-dihomo PGE1. Reversed-phase HPLC is commonly employed, utilizing columns such as C18 to separate these lipid mediators based on their hydrophobicity. nih.gov

Methodologies developed for Prostaglandin (B15479496) E1 (PGE1) are often adaptable for its dihomo-analogue. For instance, a typical mobile phase might consist of a gradient of acetonitrile (B52724) in water, often with a small percentage of an acid like acetic acid or a phosphate (B84403) buffer to improve peak shape and resolution. nih.gov Detection is frequently performed using UV detectors at wavelengths around 205 nm or 230 nm. To enhance sensitivity, especially for low-concentration biological samples, derivatization with a fluorophore or a UV-absorbing agent like p-(9-anthroyloxy)phenacyl bromide (panacyl bromide) can be performed prior to HPLC analysis. nih.gov

Table 1: Example HPLC Parameters for Prostaglandin E Separation

Parameter Condition Source
Column Kromasil C18 (250x4.6 mm; 5 µm)
Mobile Phase Acetonitrile: 0.02 M KH2PO4 buffer (pH 3) (37:63 v/v)
Flow Rate 1.0 - 1.5 ml/min (gradient)
Detection UV at 205 nm (for PGE1) and 230 nm (for PGA1)
Injection Volume 100 µl

| Column Temperature | 25°C | |

This table presents a validated method for PGE1, which serves as a basis for the separation of its dihomo-analogue.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the structural elucidation and sensitive quantification of prostaglandins. Due to their low volatility, prostaglandins like 1a,1b-dihomo PGE1 must be chemically derivatized before GC analysis. This multi-step process typically involves esterification of the carboxyl group, followed by formation of a silyl (B83357) ether from the hydroxyl groups.

The combination of gas chromatography's high resolving power with the mass spectrometer's ability to provide molecular weight and fragmentation information allows for definitive structural confirmation. Negative ion chemical ionization (NICI) is a particularly sensitive mode of operation for prostaglandin analysis, enabling the detection of these compounds at very low concentrations in complex biological samples like cell culture supernatants. nih.gov GC-MS is also invaluable for metabolite profiling, capable of simultaneously measuring a wide array of prostaglandins and related lipids in a single sample, which is crucial for understanding the metabolic context of 1a,1b-dihomo PGE1. nih.govmdpi.com For example, GC-MS data is available for the characterization of 1a,1b-dihomo PGE1. caymanchem.com

In Vitro and Ex Vivo Experimental Models

To investigate the biological activities and cellular mechanisms of 1a,1b-dihomo PGE1, researchers utilize various in vitro and ex vivo model systems.

Primary cell cultures provide a controlled environment to study the direct effects of 1a,1b-dihomo PGE1 on specific cell types relevant to its potential physiological and pathological roles.

Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs are a widely used model for studying vascular biology. Research on the closely related PGE1 has shown that it can protect HUVECs from oxidative stress-induced injury. nih.gov Studies on senescent cells, including endothelial cells, have revealed that dihomo-prostaglandins, including 1a,1b-dihomo-PGE2, are the primary prostaglandins produced, suggesting a role for these lipids in cellular aging processes. gwern.net Given that 1a,1b-dihomo PGE1 is a known metabolite, HUVEC culture systems are a relevant model for investigating its effects on endothelial function, inflammation, and senescence. nih.govgwern.net

Trigeminal Ganglion (TG) Neurons: Primary cultures of TG neurons are instrumental in pain research. Studies have demonstrated that PGE1 can enhance the excitability of TG neurons, suggesting a role in mediating pain. nih.gov This effect is mediated through the EP2 receptor and involves the facilitation of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. nih.govnih.gov Since 1a,1b-dihomo PGE1 is a structural analogue of PGE1, TG neuron cultures represent a critical model for assessing its potential neuro-modulatory and pain-related activities.

Table 2: Research Findings on PGE1 in Trigeminal Ganglion Neurons

Parameter Finding Concentration Source
Effect on Inward Current (Ih) Increased by 135.3 ± 4.8% 100 nM PGE1 nih.gov
Median Effective Dose (ED50) 29.3 nM for Ih facilitation 1-1000 nM PGE1 nih.gov
Mechanism Mediated by EP2 receptor and cAMP N/A nih.gov

| Effect on Membrane Potential | Depolarization of ~10 mV | 100 nM PGE1 | nih.gov |

These findings for PGE1 suggest potential avenues of investigation for 1a,1b-dihomo PGE1 in neuronal cell models.

Tissue organ bath studies are a classic ex vivo pharmacological technique used to assess the functional effects of a compound on intact tissues, such as its ability to induce contraction or relaxation of smooth muscle. The rat aorta is a commonly used tissue in these assays to evaluate vasoactive properties. nih.gov

In the context of 1a,1b-dihomo PGE1, ex vivo preparations of rat aorta have been utilized to compare its activity to that of PGE1. These studies found that 1a,1b-dihomo PGE1 was significantly less active as a vasoactive agent than PGE1 itself in this specific tissue model. caymanchem.com This type of functional assessment is crucial for characterizing the pharmacological profile of the compound and understanding how structural modifications, like the dihomo extension, impact biological activity.

Biochemical assays are fundamental for dissecting the molecular interactions of 1a,1b-dihomo PGE1. These assays can identify the enzymes responsible for its synthesis and metabolism, as well as the receptors through which it exerts its cellular effects.

Enzyme Activity Assays: 1a,1b-dihomo PGE1 is produced via the cyclooxygenase (COX) metabolism of the fatty acid 10,13,16-docosatrienoic acid. caymanchem.com In vitro incubations of enzyme preparations, such as those from sheep seminal vesicles, with this precursor fatty acid have been shown to yield 1a,1b-dihomo PGE1. caymanchem.com Assays measuring the activity of COX enzymes in the presence of specific fatty acid substrates are therefore key to understanding the biosynthesis of this compound.

Receptor Binding Assays: To identify the receptors that 1a,1b-dihomo PGE1 interacts with, competitive binding assays are used. These assays measure the ability of the compound to displace a radiolabeled ligand from its receptor on cell membranes. 1a,1b-dihomo PGE1 is described as a prostaglandin receptor ligand. medchemexpress.commedchemexpress.com Studies on the related PGE1 show that it binds to a range of prostanoid receptors (EP1, EP2, EP3, EP4, and IP) with varying affinities, and its signaling is often mediated by the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP). nih.govmedchemexpress.commdpi.com Similar assays are essential to determine the specific receptor binding profile and downstream signaling pathways activated by 1a,1b-dihomo PGE1. Competitive ELISA (Enzyme-Linked Immunosorbent Assay) kits, developed for PGE1, can also provide a framework for developing specific immunoassays for its dihomo analogue.

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a fundamental technique for characterizing the interaction between a ligand, such as 1a,1b-dihomo Prostaglandin E1, and its corresponding cellular receptors. This method involves the use of a radioactively labeled form of the ligand to trace and quantify its binding to target receptors. The principle of the assay is to incubate the radiolabeled ligand with a preparation of tissues, cells, or cell membranes that express the receptors of interest. By measuring the amount of radioactivity bound to the receptor preparation, researchers can determine key parameters of the ligand-receptor interaction.

These assays can elucidate the affinity of the ligand for its receptor (expressed as the dissociation constant, Kd), the density of receptors in a given tissue (Bmax), and the specificity of the binding by conducting competition experiments with unlabeled ligands.

Despite the utility of this technique, specific radioligand binding assay data for this compound are not extensively available in publicly accessible scientific literature. Research has indicated that this compound is significantly less biologically active than its counterpart, Prostaglandin E1. caymanchem.comglpbio.comglpbio.com This lower potency may contribute to the limited number of studies focused on its specific receptor binding characteristics.

In theory, a radioligand binding assay for this compound would involve synthesizing a radiolabeled version of the compound (e.g., with tritium, ³H) and using it in competitive binding studies against various prostanoid receptor subtypes (e.g., EP1, EP2, EP3, EP4) to determine its binding profile. However, at present, detailed research findings from such studies, including specific binding affinities (Ki values) for this compound across different receptor subtypes, remain to be broadly published.

Immunological Techniques for Prostanoid Detection and Localization

Immunological techniques are powerful tools for the detection and quantification of specific molecules like prostanoids within biological samples. These methods rely on the highly specific binding between an antibody and its target antigen. For the detection of this compound and related compounds, techniques such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA) can be employed, often utilizing specific or cross-reactive antisera.

Research on the metabolism of adrenic acid in human umbilical vein endothelial cells has demonstrated the utility of immunological methods for detecting dihomo-prostaglandins. In these studies, while not isolating this compound specifically, investigators were able to identify immunoreactive peaks corresponding to dihomo-prostaglandins using antisera originally developed against other prostaglandins. nih.gov

Specifically, an antiserum directed against Prostaglandin E2 was used to detect an immunoreactive peak that co-migrated with 1a,1b-dihomo-prostaglandin E2 during high-performance liquid chromatography (HPLC). nih.gov This indicates that antibodies raised against more common prostaglandins can exhibit cross-reactivity with their dihomo-counterparts, enabling their detection. The identity of these dihomo-prostaglandins was further confirmed by gas chromatography-mass spectrometry (GC-MS). nih.gov

This approach highlights a practical method for the detection of rare prostanoid metabolites when highly specific antibodies for the target molecule are not available. The use of well-characterized antisera in combination with chromatographic separation provides a robust analytical strategy for identifying and quantifying these compounds in complex biological matrices.

Analytical TechniqueTarget Analyte DetectedAntisera UsedSample MatrixConfirmation MethodReference
Radioimmunoassay (RIA) coupled with HPLCImmunoreactive 1a,1b-dihomo-prostaglandin E2Antiserum against Prostaglandin E2Human umbilical vein endothelial cell culture mediaGas Chromatography-Mass Spectrometry (GC-MS) nih.gov

Future Research Directions and Conceptual Impact of 1a,1b Dihomo Prostaglandin E1 Studies

The study of 1a,1b-dihomo Prostaglandin (B15479496) E1, a rare and structurally distinct member of the prostaglandin family, opens several avenues for future investigation. While research on this specific compound is not as extensive as that for its more common analogue, Prostaglandin E1 (PGE1), existing findings provide a foundation for exploring novel physiological roles, enzymatic pathways, and the fundamental principles of prostanoid biology.

Q & A

Q. What are the key structural and physicochemical properties of 1a,1b-dihomo PGE1 relevant to experimental handling?

1a,1b-dihomo PGE1 (C₂₂H₃₈O₅; molecular weight 382.5 g/mol) is a prostaglandin analog with a methyl acetate solvent formulation, stored at -20°C to maintain stability . Its solubility varies: >50 mg/mL in ethanol, >100 mg/mL in DMF, and >1.6 mg/mL in PBS (pH 7.2) . Researchers should prioritize lyophilized powder reconstitution in inert solvents to avoid hydrolysis and validate purity (≥98%) via HPLC-MS .

Q. How is 1a,1b-dihomo PGE1 synthesized and detected in biological samples?

The compound is synthesized via COX-mediated metabolism of adrenic acid (10,13,16-docosatrienoic acid), a pathway observed in sheep vesicular gland microsomes but not confirmed in humans . Detection methods include competitive ELISA for quantitative analysis in plasma/urine (cross-reactivity validated with PGE1-specific antibodies) and LC-MS/MS for structural confirmation . For tissue-specific studies, renal medulla homogenates (rich in adrenic acid) are recommended for extraction .

Advanced Research Questions

Q. How does the biological activity of 1a,1b-dihomo PGE1 compare to PGE1 in different in vitro models?

In rat aortic ring assays, 1a,1b-dihomo PGE1 exhibits significantly lower vasodilatory activity compared to PGE1 (EC₅₀ values 10-fold higher) . Platelet-rich plasma (PRP) assays also show reduced anti-aggregatory effects, suggesting structural elongation (dihomo modification) attenuates receptor binding . To validate, researchers should standardize assay conditions (e.g., agonist concentration, incubation time) and include PGE1 as a positive control .

Q. What are the implications of species-specific differences in 1a,1b-dihomo PGE1 metabolism?

While 1a,1b-dihomo PGE1 is a confirmed metabolite in sheep and rodents, its presence in humans remains unverified . This discrepancy may stem from interspecies variations in COX isoform expression or adrenic acid availability. To investigate, comparative lipidomic profiling of human vs. ovine tissues (e.g., renal medulla, seminal vesicles) using targeted metabolomics is advised .

Q. How can researchers resolve contradictions in reported bioactivity data of 1a,1b-dihomo PGE1 across studies?

Disparities in activity (e.g., vascular vs. platelet effects) may arise from differences in experimental models (e.g., isolated tissues vs. cell lines) or solvent formulations (methyl acetate vs. DMSO). To address this:

  • Replicate key studies using standardized protocols (e.g., ISO-certified cell lines, controlled solvent concentrations) .
  • Conduct receptor-binding assays (e.g., EP1/EP3 receptor affinity) to clarify mechanistic divergence .
  • Perform dose-response curves across multiple systems to identify tissue-specific thresholds .

Methodological Considerations

Q. Key Recommendations

  • Use lyophilized 1a,1b-dihomo PGE1 stored at -20°C to prevent solvent-induced degradation .
  • Prioritize species-matched controls (e.g., sheep tissues) for metabolic studies .
  • Validate detection methods with isotope-labeled standards (e.g., deuterated PGE1) to improve specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1a,1b-dihomo Prostaglandin E1
Reactant of Route 2
1a,1b-dihomo Prostaglandin E1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.